Azido-PEG4-TFP ester (CAS 1807505-33-4) is a premium heterobifunctional crosslinker engineered for advanced bioconjugation and click chemistry workflows. The molecule features a terminal azide group for copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC/SPAAC) and a 2,3,5,6-tetrafluorophenyl (TFP) activated ester for highly efficient primary amine acylation. Bridging these reactive moieties is a defined, monodisperse polyethylene glycol (PEG4) spacer, which imparts essential hydrophilicity to the reagent and the resulting conjugate. In procurement and assay development, this specific structural combination is selected to maximize aqueous stability, prevent biomolecule aggregation, and ensure precise spacer length in antibody-drug conjugates (ADCs), surface functionalization, and diagnostic probe labeling [1].
Buyers and process chemists frequently default to N-hydroxysuccinimide (NHS) esters (e.g., Azido-PEG4-NHS ester) as the standard amine-reactive crosslinkers. However, generic substitution with NHS esters introduces significant process variability due to their rapid base-catalyzed hydrolysis in aqueous buffers, particularly at the slightly basic pH (7.5–10.0) required for optimal amine reactivity. This competing hydrolysis rapidly degrades the active ester before conjugation can occur, necessitating massive molar excesses of the reagent and leading to inconsistent labeling densities. TFP esters fundamentally resolve this process bottleneck by offering substantially higher hydrolytic stability while maintaining robust aminolysis kinetics. Consequently, substituting Azido-PEG4-TFP ester with its NHS analog risks lower conjugation yields, wasted precious biomolecules, and poor batch-to-batch reproducibility in manufacturing workflows [1].
The primary procurement advantage of the TFP ester over the ubiquitous NHS ester is its exceptional resistance to spontaneous hydrolysis during conjugation. Kinetic studies demonstrate that at basic pH levels (e.g., pH 10), TFP-activated esters exhibit an approximately 10-fold longer half-life compared to their NHS counterparts. While NHS esters degrade rapidly (e.g., a half-life of roughly 39 minutes at pH 10), the TFP leaving group remains intact significantly longer, allowing the desired aminolysis reaction to proceed without rapid reagent depletion [1].
| Evidence Dimension | Hydrolysis half-life in basic aqueous conditions (pH 10) |
| Target Compound Data | ~10-fold increased half-life |
| Comparator Or Baseline | NHS ester analog (t1/2 ≈ 39 mins) |
| Quantified Difference | 10x longer half-life for TFP |
| Conditions | Aqueous buffer, pH 10, room temperature |
A longer half-life directly translates to reduced reagent waste and allows for lower molar equivalents when conjugating expensive or low-concentration biomolecules.
Because the TFP ester resists hydrolysis, a higher fraction of the reagent successfully reacts with target primary amines rather than degrading into unreactive carboxylic acids. In comparative microarray fabrication studies, surfaces activated with TFP esters achieved a 5-fold greater surface density of immobilized amine-modified oligonucleotides compared to NHS-activated surfaces under identical basic coupling conditions. The reduced hydrolysis of the TFP ester ensures that the functionalization proceeds to a much higher theoretical yield [1].
| Evidence Dimension | Immobilized biomolecule surface density |
| Target Compound Data | 5-fold greater surface density |
| Comparator Or Baseline | NHS ester analog |
| Quantified Difference | 500% increase in coupling density |
| Conditions | Amine-modified oligonucleotide coupling at pH 10 |
Higher coupling efficiency ensures maximum payload attachment in ADCs and denser probe immobilization in diagnostic assays, improving overall assay sensitivity and manufacturing yield.
Beyond chemical stability, the fluorinated aromatic ring of the TFP ester provides a distinct physical advantage during the physical processing of microarrays and biosensors. The TFP group is more hydrophobic than the highly polar NHS group. In spotting applications, this increased hydrophobicity restricts droplet spreading, resulting in significantly smaller spot radii (e.g., 690 µm for TFP vs. 790 µm for NHS at pH 7, and maintaining size up to pH 10 where NHS spots expand to 840 µm). This physical containment enables the fabrication of higher-density arrays without cross-contamination [1].
| Evidence Dimension | Spot radius during array fabrication |
| Target Compound Data | 690 µm (consistent across pH 7-10) |
| Comparator Or Baseline | NHS ester (790 µm at pH 7, expanding to 840 µm at pH 10) |
| Quantified Difference | 13-18% reduction in spot radius |
| Conditions | Microarray spotting on self-assembled monolayers |
Smaller, more consistent spot sizes allow diagnostic manufacturers to increase the multiplexing density of biosensors and microarrays.
Due to its superior hydrolytic stability, Azido-PEG4-TFP ester is the optimal heterobifunctional linker for attaching azide-reactive payloads to monoclonal antibodies. The TFP ester allows for efficient amine acylation at lower molar equivalents, preventing the over-modification and subsequent precipitation of the antibody, while the PEG4 spacer maintains the solubility of the final ADC construct [1].
The combination of improved coupling efficiency and smaller spot radii makes this compound highly preferred for manufacturing DNA, peptide, or protein microarrays. The TFP ester's resistance to base-catalyzed hydrolysis ensures a 5-fold higher probe density, which directly enhances the signal-to-noise ratio and sensitivity of the diagnostic platform [1].
When functionalizing amine-rich surfaces (such as silica nanoparticles or polymeric beads) with azide groups for downstream click chemistry, the robust nature of the TFP ester ensures reproducible batch-to-batch functionalization. The extended half-life in aqueous buffers allows for longer incubation times, ensuring maximum surface coverage without the need for constant reagent replenishment[1].